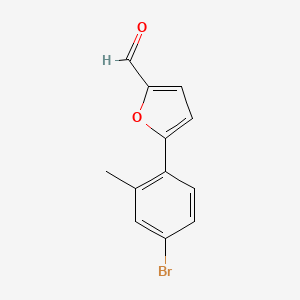

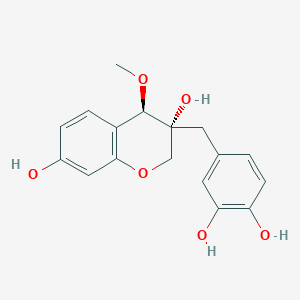

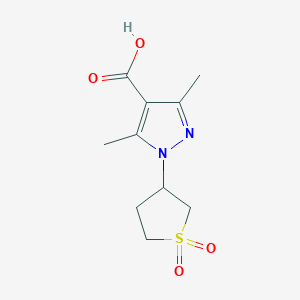

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde oxime

Übersicht

Beschreibung

The compound "3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde oxime" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds, such as 3,4-bis(1-phenyl-3-arylpyrazolyl)-1,2,5-oxadiazole-N-oxides, involves the oxidation of pyrazole-4-carboxaldehyde oximes with iodobenzene diacetate, leading to dimerization of initially formed nitrile oxides . This method provides an efficient approach to synthesize complex pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often investigated using various spectroscopic techniques. For example, the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate, a related compound, has been determined using X-ray crystallography, revealing a dimeric structure with a row of five fused rings . Although not the exact compound , this study provides insight into the potential structural complexity of pyrazole oxime derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The nitrosation of oximes, such as the stereoisomeric oximes of 3,4-dimethyl-3-penten-2-one, can lead to the formation of pyrazole dioxides and isoxazoline derivatives . This indicates that pyrazole oximes can participate in reactions that yield a variety of products, depending on the reaction conditions and the structure of the starting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure. For instance, the infrared spectrum, structural and optical properties, and molecular docking study of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated, showing that the molecule's stability arises from hyper-conjugative interactions and charge delocalization . The presence of substituents such as fluorine atoms and carbonyl groups can significantly influence the molecule's reactivity and potential biological activity.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Structural Analysis

- 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, a related compound to the chemical , is synthesized through a process involving alkaline hydrolysis and heating of acid, illustrating its role in chemical synthesis (Attaryan et al., 2006).

- The compound has also been a subject of study in the context of synthesizing new pH-sensitive spin probes, showing its application in chemical analysis and sensor technology (Kirilyuk et al., 2003).

2. Application in Organic Chemistry and Compound Synthesis

- In organic chemistry, it is used as a precursor in Sonogashira-type cross-coupling reactions, indicating its utility in creating complex organic molecules (Vilkauskaitė et al., 2011).

- Studies have focused on its reaction with acetic anhydride to produce corresponding nitriles, highlighting its versatility in organic synthesis (Attaryan et al., 2012).

3. Potential in Medicinal Chemistry

- Research into coumarin derivatives containing pyrazole and indenone rings, which include this compound, has shown potential for developing antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).

- Synthesis of novel pyrazole oxime derivatives, which incorporate elements of the compound, has been conducted for exploring insecticidal activities (Xiao et al., 2020).

4. Role in Antimicrobial Studies

- Derivatives of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde have been synthesized for antimicrobial evaluation, suggesting its potential in developing new antimicrobial agents (Ramadan et al., 2018).

Wirkmechanismus

Target of Action

It’s known that pyrazole-bearing compounds exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Pyrazole derivatives are known to interact with their targets, leading to changes that result in their antileishmanial and antimalarial effects .

Biochemical Pathways

It’s known that pyrazole derivatives can influence various biochemical pathways, leading to downstream effects that contribute to their pharmacological activities .

Result of Action

It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(NE)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-5-4-6-12(7-9)16-11(3)13(8-14-17)10(2)15-16/h4-8,17H,1-3H3/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJIQKWVQJXTOF-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(C(=N2)C)C=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N2C(=C(C(=N2)C)/C=N/O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B3033688.png)

![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3033693.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B3033694.png)

![[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3033697.png)

![4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3033699.png)